N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Description
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a triazole ring, an adamantane core, and various functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-8-4-7-20(12-24)18-35-27-32-31-25(33(27)17-19-5-2-1-3-6-19)16-30-26(34)28-13-21-9-22(14-28)11-23(10-21)15-28/h1-8,12,21-23H,9-11,13-18H2,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSNPZJRHPBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane core and the functional groups. Common reagents used in these reactions include benzyl halides, fluorophenyl methyl sulfides, and adamantane derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and adamantane-based molecules. Examples include:
- 1-adamantyl-3-(4-benzyl-1,2,4-triazol-3-yl)urea
- 4-benzyl-5-(3-fluorophenyl)-1,2,4-triazole
Uniqueness
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is unique due to its specific combination of functional groups and structural elements
Biological Activity
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a compound of interest due to its potential pharmacological applications. The combination of adamantane and triazole moieties in its structure suggests a diverse range of biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure
The compound features:
- Adamantane core : Known for its stability and ability to interact favorably with biological targets.
- Triazole ring : Associated with various pharmacological activities, including antifungal and antibacterial effects.
- Substituents : The presence of a benzyl group and a fluorophenyl group may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific activities of this compound can be summarized as follows:
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of synthesized 1,2,4-triazole derivatives. The compound demonstrated potent activity against various bacterial strains, surpassing the standard trimethoprim in some instances. The mechanism involves interference with cell membrane synthesis through inhibition of ergosterol production, a critical component in fungal cell membranes .
| Microorganism | Activity Level | Comparison Drug |
|---|---|---|
| Escherichia coli | Moderate | Trimethoprim |
| Staphylococcus aureus | High | Trimethoprim |
| Candida albicans | Significant | Fluconazole |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research on related triazole derivatives indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma cells .
| Cancer Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| HCT116 (Colon) | 6.2 | Doxorubicin |
| T47D (Breast) | 5.0 | Doxorubicin |
The primary mechanism by which triazole derivatives exert their effects involves the inhibition of cytochrome P450 enzymes responsible for sterol biosynthesis. This leads to:
- Depletion of ergosterol in fungi.
- Alteration of membrane integrity in cancer cells.
These actions contribute to the observed antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy Study : A series of synthesized triazole derivatives were tested against standard bacterial and fungal strains. Among them, this compound exhibited superior activity against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent for infections caused by resistant strains .
- Anticancer Activity Assessment : In vitro studies revealed that compounds similar to this compound effectively induced apoptosis in cancer cell lines such as HCT116 and T47D. The compound's ability to disrupt cellular functions was linked to its structural properties that facilitate interaction with key cellular targets .
Q & A
Q. What in vivo models are suitable for efficacy-toxicity profiling?
- Models :
- Murine candidiasis : Infect BALB/c mice with C. albicans and administer the compound (10–50 mg/kg, IP) for 7 days. Compare fungal burden (CFU/g tissue) with controls .
- Toxicokinetics : Measure plasma concentrations via LC-MS/MS and monitor liver/kidney function markers (ALT, BUN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
